molecular formula C16H26N2O3S B5690066 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine

1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine

Cat. No. B5690066
M. Wt: 326.5 g/mol
InChI Key: RBOZTPBFOKENOB-UHFFFAOYSA-N
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Description

1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine, also known as EPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPP belongs to the class of piperazine derivatives and has been found to exhibit a range of interesting properties, including its ability to act as a potent inhibitor of certain enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine is not fully understood, but it is thought to involve the binding of the compound to certain receptors or enzymes. For example, 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine has been found to bind to the active site of monoamine oxidase, thereby inhibiting its activity. This results in an increase in the levels of neurotransmitters such as serotonin and dopamine, which can have a range of physiological effects.
Biochemical and Physiological Effects:
1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine has been found to exhibit a range of interesting biochemical and physiological effects. For example, 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine has been found to increase the levels of certain neurotransmitters such as serotonin and dopamine, which can have effects on mood, cognition, and behavior. 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine has also been found to inhibit the activity of certain enzymes and receptors, which can have effects on various physiological processes such as inflammation and immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine in lab experiments is its ability to act as a potent inhibitor of certain enzymes and receptors. This makes 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine a potentially useful tool for studying the role of these enzymes and receptors in various physiological and pathological conditions. However, one of the limitations of using 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine. One area of research involves the development of new 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine derivatives that exhibit improved potency and selectivity. Another area of research involves the use of 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine in the treatment of various diseases such as depression and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine and its effects on various physiological processes.

Synthesis Methods

The synthesis of 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine is a complex process that involves several steps. One of the most common methods for synthesizing 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine is through the reaction of 2-ethoxybenzylamine with propylsulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine, which can then be purified using various methods such as column chromatography or recrystallization.

Scientific Research Applications

1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine has been widely studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine as an inhibitor of certain enzymes and receptors. For example, 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine has been found to act as a potent inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. This makes 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine a potentially useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions.

properties

IUPAC Name

1-[(2-ethoxyphenyl)methyl]-4-propylsulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3S/c1-3-13-22(19,20)18-11-9-17(10-12-18)14-15-7-5-6-8-16(15)21-4-2/h5-8H,3-4,9-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOZTPBFOKENOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethoxybenzyl)-4-(propylsulfonyl)piperazine

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